![molecular formula C4H10O2 B1271918 1,4-Butanediol-d10 CAS No. 71760-76-4](/img/structure/B1271918.png)
1,4-Butanediol-d10
Overview
Description
1,4-Butanediol-d10 is a variant of 1,4-Butanediol where the hydrogen atoms are replaced with deuterium . It is a primary alcohol and an organic compound with the formula DOCD2(CD2)2CD2OD . It is a colorless viscous liquid .
Synthesis Analysis
In industrial chemical synthesis, 1,4-Butanediol can be synthesized from acetylene and formaldehyde to form butyne-1,4-diol, which is then hydrogenated to form butane-1,4-diol . Another method involves the esterification of succinic acid with methanol to yield dimethyl succinate, followed by one-pot chemoselective hydrogenation of dimethyl succinate to 1,4-Butanediol .
Molecular Structure Analysis
The molecular formula of 1,4-Butanediol-d10 is DOCD2(CD2)2CD2OD . The molecular weight is 100.18 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
1,4-Butanediol reacts with different mono- and bifunctional reagents. For example, it reacts with dicarboxylic acids to form polyesters, with diisocyanates to form polyurethanes, or with phosgene to form polycarbonates .
Physical And Chemical Properties Analysis
1,4-Butanediol-d10 is a colorless, stable but slightly volatile organic liquid with a boiling point of 230 degrees C and a melting point of approximately 20 degrees C . It is very hygroscopic and miscible with water .
Scientific Research Applications
Biorefinery and Bioenergy
1,4-Butanediol-d10 can be derived from biomass, such as cardoon lignocellulosic biomass, in a biorefinery model. This process is sustainable and can cover a significant portion of the energy requirements for the production of bio-based 1,4-Butanediol . The environmental impact, particularly the carbon footprint, is also a critical aspect of this application .
Microbial Metabolism and Biodegradation
Research on Pseudomonas putida KT2440 has revealed that this bacterium can metabolize 1,4-Butanediol-d10. This understanding can lead to bio-upcycling approaches, where the efficient metabolism of diols can be harnessed for the biotechnological valorization of plastic monomers .
Industrial Solvent Production
1,4-Butanediol-d10 is used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF), which are important solvents in the chemical industry. The production process often involves dehydration in the presence of phosphoric acid at high temperatures .
Plastics and Polymer Industry
This compound serves as a building block for various plastics and polyurethanes. It’s particularly significant in the production of elastic fibers and can be used to create polybutylene terephthalate and polybutylene succinate, which have applications in automotive plastics and electronics .
Pharmaceutical Applications
In the pharmaceutical industry, 1,4-Butanediol-d10 is utilized for its solvent properties and as an intermediate in the synthesis of various drugs. Its role in drug formulation and delivery systems is an area of ongoing research .
Material Science
The compound’s applications extend to material science, where it’s used in the development of new materials with specific properties, such as enhanced durability or flexibility. Research is focused on optimizing these materials for various industrial applications .
Light Industry Applications
1,4-Butanediol-d10 finds use in the light industry for the production of consumer goods that require durable and flexible materials. This includes items like sports equipment, toys, and various household goods .
Environmental Impact Assessment
The environmental implications of using 1,4-Butanediol-d10, especially in terms of its lifecycle and carbon footprint, are crucial. Studies aim to assess its sustainability and develop methods to minimize its environmental impact .
Safety and Hazards
Future Directions
There has been a major shift in focus to sustainable bioproduction of 1,4-Butanediol via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .
Mechanism of Action
Target of Action
1,4-Butanediol-d10 is a deuterated version of 1,4-Butanediol . The primary targets of 1,4-Butanediol are several enzymes, including Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biological processes, including protein glycosylation, lipid metabolism, and inflammation.
Mode of Action
It is known that 1,4-butanediol, the non-deuterated form, is bioactivated to γ-hydroxybutyrate (ghb) in the body . This bioactivation is partly mediated by alcohol dehydrogenase . There may also be a metabolic interaction between ethanol (ETOH) and 1,4-Butanediol .
Biochemical Pathways
It is known that 1,4-butanediol can be bioconverted to ghb . Several bio-based approaches for 1,4-BDO production have been successfully established in engineered Escherichia coli, including de novo biosynthesis and biocatalysis .
properties
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-MBXGXEIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369260 | |
Record name | 1,4-Butanediol-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanediol-d10 | |
CAS RN |
71760-76-4 | |
Record name | 1,4-Butanediol-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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